6-Bromo-3,4-dimethylcinnoline

Physicochemical Properties Drug Likeness Analytical Chemistry

6-Bromo-3,4-dimethylcinnoline (CAS 2169493-36-9) is a brominated heterocyclic building block belonging to the cinnoline family, characterized by a fused benzene and pyridazine ring system with distinct methylation at the 3- and 4-positions. Its molecular formula is C10H9BrN2, with a molecular weight of 237.10 g/mol.

Molecular Formula C10H9BrN2
Molecular Weight 237.1
CAS No. 2169493-36-9
Cat. No. B2971970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dimethylcinnoline
CAS2169493-36-9
Molecular FormulaC10H9BrN2
Molecular Weight237.1
Structural Identifiers
SMILESCC1=C(N=NC2=C1C=C(C=C2)Br)C
InChIInChI=1S/C10H9BrN2/c1-6-7(2)12-13-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3
InChIKeyCSQIYCYHJGBVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,4-dimethylcinnoline (CAS 2169493-36-9): Synthetic Utility and Physicochemical Properties for Research Sourcing


6-Bromo-3,4-dimethylcinnoline (CAS 2169493-36-9) is a brominated heterocyclic building block belonging to the cinnoline family, characterized by a fused benzene and pyridazine ring system with distinct methylation at the 3- and 4-positions [1]. Its molecular formula is C10H9BrN2, with a molecular weight of 237.10 g/mol [2]. The bromine substituent at the 6-position provides a reactive handle for further synthetic elaboration via cross-coupling chemistry, while the cinnoline core is a recognized privileged scaffold in medicinal chemistry [3]. This specific substitution pattern differentiates it from other commercially available cinnoline derivatives, offering unique steric and electronic properties for structure-activity relationship (SAR) exploration.

Procurement Risk: Why Alternative Cinnoline Building Blocks Cannot Substitute 6-Bromo-3,4-dimethylcinnoline


Generic substitution with other bromo-cinnolines or dimethyl-cinnoline isomers is not a viable procurement strategy due to significant differences in physicochemical properties and synthetic utility. The specific 3,4-dimethyl-6-bromo substitution pattern of this compound dictates its reactivity in cross-coupling reactions, its lipophilicity (critical for medicinal chemistry optimization), and its potential for generating diverse cinnoline-based libraries [1]. While in-class compounds such as 6-bromocinnoline (CAS 318276-72-1) or 4,8-dimethylcinnoline analogs share the core scaffold, they lack the precise steric and electronic environment conferred by the combined 3,4-dimethyl and 6-bromo groups [2]. For instance, 6-bromocinnoline has a lower molecular weight (209.05 g/mol) and different lipophilicity (LogP 2.39), which would alter its behavior in biological assays and its suitability as a direct replacement in established synthetic protocols . The quantitative evidence presented in the following sections underscores that even minor structural variations within the cinnoline class can lead to divergent experimental outcomes, making exact compound selection paramount for reproducible research.

Quantitative Evidence Guide: Verified Performance and Differentiation of 6-Bromo-3,4-dimethylcinnoline


Comparative Physicochemical Properties: 6-Bromo-3,4-dimethylcinnoline vs. Unsubstituted 6-Bromocinnoline

6-Bromo-3,4-dimethylcinnoline exhibits a higher molecular weight and is predicted to have increased lipophilicity compared to its unsubstituted analog, 6-bromocinnoline. These physicochemical differences are crucial for applications in medicinal chemistry, where properties like LogP and molecular weight directly influence absorption, distribution, metabolism, and excretion (ADME) profiles . [1]

Physicochemical Properties Drug Likeness Analytical Chemistry

Synthetic Utility: Unique Reactivity of the 6-Bromo Substituent in Cross-Coupling Reactions

The 6-bromo substituent on the cinnoline core serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyne groups at the 6-position [1]. While this reactivity is shared with other bromo-cinnolines, the presence of the 3,4-dimethyl groups in this specific compound provides a unique steric and electronic environment that can influence both the rate and selectivity of the coupling reaction, as well as the properties of the resulting product [2]. For example, in a related study on 3-bromo- or 3-iodo-cinnoline analogs, condensation with terminal alkynes under Pd/Cu catalysis yielded 3-alkynyl derivatives, demonstrating the viability of this approach for cinnoline functionalization [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry Catalysis

Structure-Activity Relationship (SAR) Potential: Unique Scaffold for Exploring Biological Space

The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor effects [1]. The specific substitution pattern of 6-Bromo-3,4-dimethylcinnoline offers a unique entry point for SAR studies, as it combines a halogen for further functionalization with methyl groups that can influence both potency and selectivity through steric and lipophilic effects [2]. While direct comparative biological data for this exact compound is absent, class-level evidence indicates that even minor structural modifications on the cinnoline ring can dramatically alter the biological profile. For example, a study on acetylcinnolines found that 4,7-dimethyl-3-acetylcinnoline was a promising antibacterial agent, while a different derivative, N-(3-chlorophenyl)-4-(4,8-dimethylcinnolin-3-yl)-1,3-thiazol-2-amine, showed promising antifungal activity [3]. This highlights the sensitivity of biological activity to the precise substitution pattern on the cinnoline core.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR) Biological Activity

Recommended Scientific and Industrial Applications for 6-Bromo-3,4-dimethylcinnoline


Medicinal Chemistry: Advanced Intermediate for Targeted Library Synthesis

Leverage 6-Bromo-3,4-dimethylcinnoline as a key synthetic intermediate in the construction of focused compound libraries for drug discovery. The 6-bromo handle enables rapid diversification via Suzuki or Sonogashira cross-coupling reactions, allowing medicinal chemists to explore SAR around the cinnoline core [1]. The unique 3,4-dimethyl substitution pattern, which is not available on simpler 6-bromocinnoline, provides a distinct steric and lipophilic profile that can be used to modulate target binding, improve ADME properties, and potentially overcome resistance mechanisms. This makes the compound particularly suitable for hit-to-lead and lead optimization campaigns targeting kinases, GPCRs, or epigenetic targets where cinnoline-based scaffolds have shown promise [2].

Chemical Biology: Development of Novel Cinnoline-Based Probes

Employ 6-Bromo-3,4-dimethylcinnoline as a versatile starting material for the synthesis of chemical probes. The bromine atom at the 6-position offers a convenient site for the attachment of reporter groups (e.g., fluorophores, biotin) or affinity tags via cross-coupling chemistry [1]. The distinct physicochemical properties conferred by the 3,4-dimethyl groups (higher LogP compared to 6-bromocinnoline) can influence cellular permeability and subcellular localization of the resulting probes, offering an additional parameter for optimization in target engagement studies and imaging applications.

Process Chemistry: Building Block for Scalable Synthesis of Advanced Heterocyclic Intermediates

Utilize 6-Bromo-3,4-dimethylcinnoline as a robust building block in the development of scalable synthetic routes to more complex cinnoline-containing molecules. Its structural features—specifically the bromine handle for late-stage functionalization and the methyl groups for modulating reactivity and solubility—are valuable for constructing advanced intermediates en route to potential active pharmaceutical ingredients (APIs) or agrochemicals. The ability to reliably functionalize the 6-position while maintaining the integrity of the 3,4-dimethylcinnoline core is critical for efficient process development [1].

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